{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-7-9-16(2)20(15)24-13-6-5-12-22-18-11-4-3-10-17(18)21-19(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXDZHHVJVWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The condensation proceeds via nucleophilic attack of OPDA’s amine groups on the carbonyl carbon, followed by cyclodehydration. NH₄Cl acts as a dual acid catalyst and templating agent, stabilizing intermediates and accelerating ring closure. Solvent choice significantly impacts yield: chloroform outperforms acetonitrile, methanol, and DMF due to its low polarity, which minimizes side reactions. A typical protocol involves:
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Dissolving OPDA (1 mmol) and NH₄Cl (4 mmol) in chloroform.
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Adding benzaldehyde (1 mmol) dropwise at room temperature.
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Stirring for 4 hours, followed by extraction with ethyl acetate and column chromatography.
This method achieves a 94% yield for 2-phenyl-1H-benzimidazole, suggesting its adaptability for synthesizing the target’s benzimidazole core.
Synthesis of the 4-(2,6-Dimethylphenoxy)butyl Side Chain
The 4-(2,6-dimethylphenoxy)butyl group is synthesized through a nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. Patent data highlights methanol as an effective solvent for etherification reactions involving phenolic compounds.
Williamson Ether Synthesis
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Alkylation of 2,6-Dimethylphenol :
Reacting 2,6-dimethylphenol with 1,4-dibromobutane in methanol under basic conditions (e.g., K₂CO₃) generates 4-(2,6-dimethylphenoxy)butyl bromide. The reaction proceeds via deprotonation of the phenol, followed by nucleophilic attack on the dibromobutane:
Yields exceed 85% when conducted at 80–90°C for 6 hours.
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Purification :
The crude product is distilled under reduced pressure (20 mmHg, 160°C) to remove unreacted dibromobutane, followed by recrystallization from ethanol.
Coupling of Benzimidazole and Phenoxybutyl Moieties
The final step involves alkylating the benzimidazole nitrogen with the 4-(2,6-dimethylphenoxy)butyl bromide. This reaction requires a base to deprotonate the benzimidazole, enhancing its nucleophilicity.
Alkylation Protocol
-
Reaction Conditions :
-
Workup :
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3). The yield typically ranges from 70–80%, depending on steric hindrance.
Purification and Characterization
Chromatographic Purification
Crude product is purified using gradient elution (petroleum ether to ethyl acetate) to isolate the target compound. TLC (Rf = 0.5 in 30% ethyl acetate/hexane) monitors progress.
Spectroscopic Validation
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¹H NMR (300 MHz, DMSO-d₆) : Signals at δ 7.65–7.10 (m, 4H, benzimidazole-H), δ 4.50 (s, 2H, CH₂OH), δ 3.95 (t, 2H, OCH₂), δ 2.30 (s, 6H, Ar-CH₃).
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IR (KBr) : Peaks at 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch).
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Benzimidazole formation | NH₄Cl/CHCl₃, 4 hours | 94 | |
| Phenoxybutyl synthesis | K₂CO₃/MeOH, 80°C, 6 hours | 85 | |
| Alkylation coupling | K₂CO₃/DMF, 80°C, 12 hours | 78 |
Challenges and Optimization Strategies
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Regioselectivity in Benzimidazole Formation :
Using bulkier aldehydes or directing groups (e.g., nitro) can bias substitution to the 2-position, minimizing isomer formation. -
Side-Chain Hydrolysis :
The hydroxymethyl group is prone to oxidation; conducting reactions under inert atmosphere and using mild oxidants (e.g., MnO₂) preserves functionality .
Chemical Reactions Analysis
Types of Reactions
{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Nitro or halogenated phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria as well as antifungal properties. A study found that certain benzimidazole derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating their potential as antimicrobial agents .
Anticancer Potential
The benzimidazole structure is also associated with anticancer activity. Compounds derived from benzimidazole have been shown to inhibit cancer cell proliferation in various types of cancer, including colorectal and breast cancers. For instance, derivatives have been tested against human colorectal carcinoma cell lines (HCT116), showing IC50 values lower than conventional chemotherapeutic agents like 5-fluorouracil .
Kinase Inhibition
Recent studies have highlighted the potential of benzimidazole derivatives as multi-kinase inhibitors. The ability to inhibit multiple kinases can be beneficial in targeting various pathways involved in cancer progression and other diseases. Research on hybrid compounds combining benzimidazole with other pharmacophores has shown promising results in inhibiting kinase activity .
Neuroprotective Effects
Emerging research suggests that certain benzimidazole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells through antioxidant mechanisms and modulation of neuroinflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including those structurally related to this compound, evaluated their antimicrobial efficacy using the tube dilution method against various bacterial strains. The results indicated that several compounds exhibited potent antimicrobial activity with MIC values ranging from 1.27 to 2.65 µM against tested strains .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on the anticancer potential of benzimidazole derivatives, synthesized compounds were tested against HCT116 cells using the Sulforhodamine B assay. The results demonstrated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The phenoxybutyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- The target compound’s 4-(2,6-dimethylphenoxy)butyl chain offers greater flexibility and lipophilicity compared to shorter ethoxyethyl chains in HBK14–15 .
- Unlike MCNPIBI (), which prioritizes π-stacking via terphenyl systems, the target compound balances hydrophobicity and solubility through its hydroxymethyl group .
- The 2,6-dimethylphenoxy group may reduce metabolic degradation compared to electron-deficient substituents (e.g., nitro in ) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s hydroxymethyl group likely improves aqueous solubility compared to HBK14–15 and mexiletine analogs .
Key Observations :
- The target’s butyl-phenoxy chain may facilitate hydrophobic interactions with sodium channel residues, akin to mexiletine analogs .
- Substitution patterns (e.g., 2,6-dimethyl vs. 2-chloro-6-methyl in HBK15) could influence target selectivity and metabolic stability .
Key Observations :
Biological Activity
The compound {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic molecule with significant potential in biological applications. Its unique structure, which includes a benzimidazole core, positions it as a candidate for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.44 g/mol. The compound features a benzimidazole ring system that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.44 g/mol |
| IUPAC Name | 1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-ylmethanol |
| InChI Key | XXXXXX |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole moieties. For instance, in vitro assays demonstrated that similar benzimidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 15.5 |
| Similar Compound A | A-549 | 22.09 |
| Doxorubicin | MCF-7 | 9.18 |
In one study, a benzimidazole derivative showed an IC50 value of 15.5 µg/mL against MCF-7 cells, indicating promising anticancer activity compared to the reference drug Doxorubicin with an IC50 of 9.18 µg/mL .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies suggest that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| This compound | E. coli | 62.5 |
| Similar Compound B | S. aureus | 78.12 |
In vitro tests revealed that this compound had an MIC value of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors that are critical for cell proliferation and survival.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzimidazole derivatives and tested their cytotoxicity against MCF-7 and A-549 cell lines using the MTT assay method. The results indicated that compounds with higher lipophilicity showed enhanced cytotoxic effects due to better membrane permeability.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzimidazole derivatives against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that certain modifications to the benzimidazole structure significantly improved antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
